1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone
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Overview
Description
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce the nitro group at the 2-position.
Piperazine Substitution: The nitrated compound is then reacted with piperazine to form the piperazine derivative.
Acylation: The final step involves the acylation of the piperazine derivative with 4-chlorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Major Products
Reduction: 1-[4-(4-amino-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone: Lacks the nitro group, which may affect its biological activity.
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone: Lacks the chloro group on the phenyl ring, which may influence its reactivity and interactions.
Uniqueness
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone is unique due to the presence of both chloro and nitro groups, which can significantly impact its chemical and biological properties. These functional groups contribute to its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.
Properties
IUPAC Name |
1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)11-18(24)22-9-7-21(8-10-22)16-6-5-15(20)12-17(16)23(25)26/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJUMGHYNHGWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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